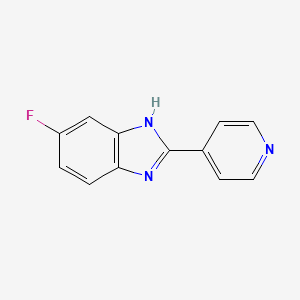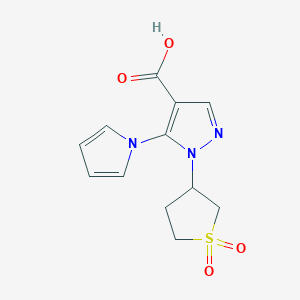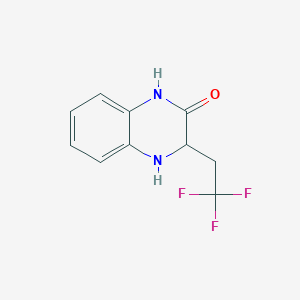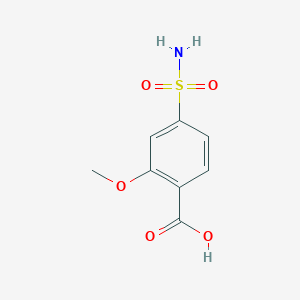![molecular formula C12H11F3O3 B1454654 1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid CAS No. 29765-49-9](/img/structure/B1454654.png)
1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
“1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C12H11F3O3 . It has a molecular weight of 260.21 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of cyclopropane derivatives like this compound often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides , and the palladium-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11F3O2/c13-12(14,15)9-3-1-8(2-4-9)7-11(5-6-11)10(16)17/h1-4H,5-7H2,(H,16,17) . This indicates that the compound contains a cyclopropane ring with a carboxylic acid group, and a phenyl ring with a trifluoromethoxy group attached to it.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 260.21 , and its molecular formula is C12H11F3O3 .Wissenschaftliche Forschungsanwendungen
Structural and Conformation Studies
The structures and conformations of cyclopropane derivatives, including those related to 1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid, have been a subject of interest in chemical research. Studies have focused on the crystallographic analysis of cyclopropane carboxylic acids, revealing insights into their conformational dynamics and interactions. For instance, research on cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid and 1-phenyl-2-methylcyclopropene-3-carboxylic acid has provided detailed structural information, highlighting the influence of substituents on the cyclopropane ring conformation and the orientation of carboxyl groups (J. Korp, I. Bernal, & R. Fuchs, 1983).
Cycloisomerization Reactions
Cyclopropanes, including those structurally related to the compound of interest, have been utilized in cycloisomerization reactions to synthesize diverse organic structures. The triflic acid-catalyzed cycloisomerization reactions of donor-acceptor cyclopropanes have been explored to access alkyl 5-arylfuran-2-carboxylates. This showcases the potential of cyclopropane derivatives in synthesizing heterocyclic compounds with varied biological activities (Yuequan Zhu, Panpan Xu, & Y. Gong, 2016).
Ethylene Biosynthesis and Inhibition
Research into the biological aspects of cyclopropane derivatives has highlighted their role in ethylene biosynthesis and inhibition. Compounds like 1-(malonylamino) cyclopropane-1-carboxylic acid have been identified as significant in the ethylene precursor pathway in plants, indicating the importance of these structures in biological systems (N. Hoffman, S. Yang, & T. McKeon, 1982).
Mechanistic Studies in Organic Chemistry
The mechanistic aspects of reactions involving cyclopropane derivatives have been a focus, with studies on the Curtius rearrangement of cyclopropyl and cyclopropenoyl azides offering insights into concerted pathways and the influence of the cyclopropane ring on reaction kinetics and outcomes (V. Tarwade, O. Dmitrenko, R. D. Bach, & J. Fox, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)18-9-3-1-8(2-4-9)7-11(5-6-11)10(16)17/h1-4H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWOJOXFIDZHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1454571.png)
amine](/img/structure/B1454574.png)






![4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1454586.png)
![Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B1454587.png)


![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione](/img/structure/B1454593.png)
![N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1454594.png)